methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate

Conformational analysis Peptide chemistry Stereoelectronic effects

Selecting methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate over the trans isomer is essential for applications requiring a Cγ-endo ring pucker, which dictates trans/cis amide bond equilibria and spatial projection of functional groups. This cis (2S,4S) stereochemistry enables unique peptide backbone conformations for protease stability studies, collagen mimetic design, and distinct glycan presentation in carbohydrate recognition research. The ≥98% enantiopurity ensures reliable chiral induction in asymmetric synthesis. Do not substitute with the (2S,4R) isomer – they are functionally non-interchangeable. Order now for your next breakthrough.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 81102-38-7
Cat. No. B3155766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
CAS81102-38-7
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)O
InChIInChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyZORHSASAYVIBLY-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 81102-38-7) for Procurement & Scientific Selection


Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 81102-38-7), also known as cis-4-hydroxy-L-proline methyl ester, is a chiral pyrrolidine derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol [1]. This compound serves as a critical chiral building block in organic synthesis and pharmaceutical research . Its defining feature is the cis (2S,4S) stereochemistry, which imposes a unique Cγ-endo ring pucker and influences peptide bond conformation, differentiating it from the more common trans (2S,4R) isomer [2].

Why Generic Substitution Fails: The Conformational and Functional Divergence of Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate


Generic substitution of methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate with its trans isomer (methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate) is not scientifically valid. The cis (2S,4S) stereochemistry enforces a distinct Cγ-endo pyrrolidine ring pucker, in contrast to the Cγ-exo pucker of the trans isomer [1]. This conformational difference translates into divergent trans/cis amide bond ratios and influences the spatial projection of any attached functional groups [2]. Consequently, the two isomers produce different biological and material properties, making them non-interchangeable in applications ranging from peptide engineering to collagen mimic design. The quantitative evidence below substantiates why this specific stereoisomer is the required selection for certain research objectives.

Quantitative Differentiation of Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate: A Comparator-Based Evidence Guide


Conformational Impact: Ring Pucker and Amide Bond Preference vs. Trans Isomer

The (2S,4S) stereochemistry enforces a Cγ-endo ring pucker, while the (2S,4R) isomer adopts a Cγ-exo pucker [1]. This conformational difference results in distinct trans/cis amide bond ratios. In model peptides, Ac-Hyp-OMe ((2S,4R)) exhibits a stronger preference for the trans amide bond compared to Ac-clp-OMe ((2S,4S) analog), which has a weaker preference, mirroring Ac-Pro-OMe [2].

Conformational analysis Peptide chemistry Stereoelectronic effects

Glycosylation Projection and Amide Isomerization vs. Trans Isomer

O-Glycosylation of (2S,4S)-4-hydroxyproline (hyp) projects the glycan from the opposite face of the prolyl side chain relative to the (2S,4R) isomer (Hyp) [1]. Measurements of ³J coupling constants confirm that the glycan does not alter the Cγ-endo pucker of hyp, but it does affect the trans/cis amide ratio and isomerization rate, an effect not observed when the glycan is projected from a Cγ-exo pucker [1].

Glycobiology Peptide conformation Drug design

Collagen Triple Helix Stability via O-Methylation: A Class-Level Inference

O-Methylation of (2S,4S)-4-hydroxyproline (hyp) to form (2S,4S)-4-methoxyproline (mop) eliminates the transannular hydrogen bond and restores a prototypical Cγ-endo pucker [1]. Critically, mop residues endow the collagen triple helix with much greater conformational stability than hyp residues [1]. While direct data for the methyl ester is not provided, the methylated analog (mop) demonstrates that O-alkylation of the 4S hydroxyl enhances triple-helix stability, a property not observed with the free hydroxyl.

Collagen mimetics Biomaterials Protein engineering

Purity Specification and Stereoisomer Control: A Procurement-Defining Feature

Commercial suppliers report a purity of ≥98% for methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate . Crucially, for the hydrochloride salt (CAS 40126-30-5), HPLC analysis indicates each stereoisomer is present at ≤0.5% [1]. This high stereochemical purity is essential for applications where the presence of the trans isomer would confound results.

Chemical procurement Quality control Chiral synthesis

Optimal Research and Industrial Applications for Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate (CAS 81102-38-7)


Peptide Backbone Engineering and Conformational Probes

Incorporation of this cis-hydroxyproline derivative into peptides imposes a Cγ-endo ring pucker and alters the trans/cis amide bond equilibrium relative to proline or trans-hydroxyproline [1]. Researchers can exploit this to study the role of backbone conformation in peptide-receptor interactions, protease stability, and folding kinetics. The methyl ester provides a convenient handle for further functionalization or direct incorporation into solid-phase peptide synthesis.

Glycopeptide and Glycomimetic Synthesis

The (2S,4S) stereochemistry projects any O-linked glycans from a distinct spatial orientation compared to the natural (2S,4R) isomer [2]. This is crucial for investigating carbohydrate-protein recognition events, where the presentation of the sugar moiety is a key determinant of binding affinity and selectivity. The compound serves as a scaffold for building diverse glycosylated amino acid libraries.

Collagen Mimetic Design for Biomaterials

While the free hydroxyl form of the (2S,4S) isomer destabilizes collagen triple helices, O-alkylation (as in the methyl ester or methoxy derivative) restores a favorable pucker and can enhance triple-helix stability [3]. This makes the methyl ester a strategic starting point for developing hyperstable collagen mimetic peptides for use in tissue engineering scaffolds, drug delivery systems, and as biochemical tools to study collagen-related diseases.

Asymmetric Synthesis and Chiral Auxiliary Applications

The defined (2S,4S) stereochemistry and high enantiopurity (≥98%, with stereoisomers ≤0.5% [4]) make this compound a reliable chiral building block or auxiliary in asymmetric synthesis. It can be used to induce chirality in new bond formations or to resolve racemic mixtures, ensuring high stereochemical fidelity in complex molecule construction.

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